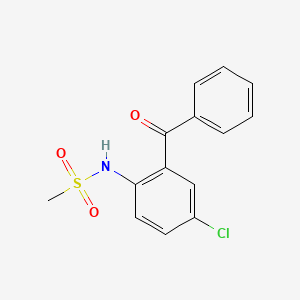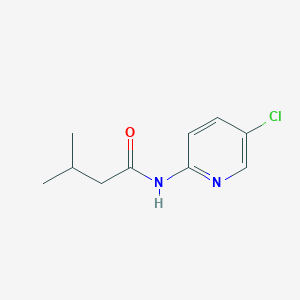![molecular formula C20H26N2O2 B5526791 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide, often involves cyclization reactions under specific conditions. For example, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the complexity and the precision required in the synthetic processes of such compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological and chemical properties. X-ray crystallographic analysis has been employed to confirm the structure of synthesized compounds, establishing their configurations and aiding in understanding their interactions at the molecular level (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
The reactivity of benzamide derivatives like 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide involves their participation in various chemical reactions, highlighting their potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides under weak basic conditions showcases the chemical versatility of benzamide compounds in producing derivatives with antimicrobial properties (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives are influenced by their molecular structure and synthesis conditions. These properties include solubility, melting points, and crystalline forms, which are essential for their application in various fields. Detailed studies on the crystalline forms of related compounds provide insights into their stability and solubility characteristics (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their applications in medicinal chemistry and materials science. For example, the study of N-(Pyridin-3-yl)benzamides as selective inhibitors highlights the importance of understanding the chemical properties of these compounds for developing selective inhibitors for biomedical applications (Zimmer et al., 2011).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Bobeldijk et al. (1990) presents a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This method highlights the utility of benzamides in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
- Browne et al. (1981) explored the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. Their work contributes to the understanding of benzamide reactivity and potential applications in organic synthesis (Browne et al., 1981).
Biological and Pharmaceutical Research
- Mobinikhaledi et al. (2006) reported the antibacterial activity of some N-(3-Hydroxy-2-pyridyl) benzamides, demonstrating the potential of benzamide derivatives in developing new antibacterial agents (Mobinikhaledi et al., 2006).
- Ukrainets et al. (2015) investigated the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, shedding light on the potential of benzamide derivatives in pain management (Ukrainets et al., 2015).
- Iwanami Sumio et al. (1981) synthesized benzamides as potential neuroleptics and evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This study highlights the role of benzamides in developing treatments for neurological disorders (Iwanami Sumio et al., 1981).
Material Science and Chemistry
- Singh and Jana (2016) presented a method for ortho C-H hydroxylation of benzamides using copper(II) acetate monohydrate and a pyridine ligand. Their work contributes to the field of material science, particularly in chemical synthesis and modification of organic compounds (Singh & Jana, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1-pyridin-4-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(13-17-8-11-21-12-9-17)22-19(23)18-6-4-5-16(14-18)7-10-20(2,3)24/h4-6,8-9,11-12,14-15,24H,7,10,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYJQVXJVXPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)